6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate
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Overview
Description
6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate is a complex organic compound belonging to the class of thiazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a valuable target for synthetic and pharmaceutical research.
Preparation Methods
The synthesis of 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with appropriate aldehydes and ketones under acidic or basic conditions. The reaction typically proceeds through a series of steps including cyclization, oxidation, and functional group transformations .
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts such as transition metals or organocatalysts to facilitate the reaction and reduce the formation of by-products .
Chemical Reactions Analysis
This compound undergoes a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger heterocyclic structures
Scientific Research Applications
6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and catalysis.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites or allosteric sites of proteins, thereby inhibiting or activating their function .
Comparison with Similar Compounds
Similar compounds to 6-ethyl 8-methyl (2Z)-5-amino-2-(4-methylbenzylidene)-7-(4-methylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate include other thiazolopyridines and imidazopyridines. These compounds share structural similarities but differ in their functional groups and biological activities. For example:
Imidazo[1,2-a]pyridines: Known for their use in medicinal chemistry, these compounds have a fused bicyclic structure similar to thiazolopyridines but with different heteroatoms
Thiazolopyridines: These compounds are structurally related and exhibit diverse biological activities, making them valuable in drug discovery
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, which distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H26N2O5S |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
6-O-ethyl 8-O-methyl (2Z)-5-amino-7-(4-methylphenyl)-2-[(4-methylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate |
InChI |
InChI=1S/C27H26N2O5S/c1-5-34-27(32)21-20(18-12-8-16(3)9-13-18)22(26(31)33-4)25-29(23(21)28)24(30)19(35-25)14-17-10-6-15(2)7-11-17/h6-14,20H,5,28H2,1-4H3/b19-14- |
InChI Key |
ANCABTOIKGDYCG-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OC)S/C(=C\C4=CC=C(C=C4)C)/C2=O)N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C1C3=CC=C(C=C3)C)C(=O)OC)SC(=CC4=CC=C(C=C4)C)C2=O)N |
Origin of Product |
United States |
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